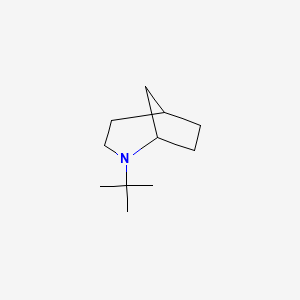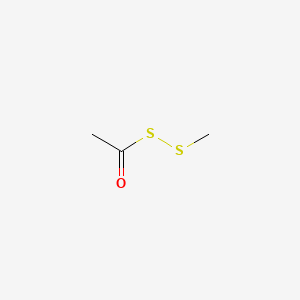
Acetyl methyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl methyl disulfide is an organic compound characterized by the presence of a disulfide bond (S-S) and an acetyl group. Disulfides are known for their significant roles in various biological and chemical processes, including protein folding and stabilization, as well as their applications in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetyl methyl disulfide can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of acetyl thiol with methyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired disulfide compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular oxygen as an oxidant is preferred due to its non-toxic and abundant nature. The reaction is carried out in an appropriate solvent, such as ethanol, to facilitate the oxidative coupling of thiols.
Analyse Des Réactions Chimiques
Types of Reactions: Acetyl methyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or glutathione.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or molecular oxygen.
Reduction: Dithiothreitol (DTT), glutathione, or other thiol-containing reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Acetyl thiol and methyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetyl methyl disulfide has a wide range of applications in scientific research:
Biology: Plays a role in the study of protein folding and stabilization, as disulfide bonds are crucial for maintaining the three-dimensional structure of proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target disulfide bonds in proteins.
Industry: Utilized in the production of vulcanizers, which are agents that enhance the strength and elasticity of rubber.
Mécanisme D'action
The mechanism of action of acetyl methyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues. These bonds play a critical role in stabilizing the tertiary and quaternary structures of proteins. The cleavage of disulfide bonds, on the other hand, can lead to the denaturation of proteins and the disruption of their function.
Comparaison Avec Des Composés Similaires
Dimethyl disulfide: Contains two methyl groups instead of an acetyl and a methyl group.
Diallyl disulfide: Contains two allyl groups.
Dipropyl disulfide: Contains two propyl groups.
Uniqueness: Acetyl methyl disulfide is unique due to the presence of the acetyl group, which imparts different chemical reactivity compared to other disulfides. The acetyl group can undergo nucleophilic substitution reactions, providing additional versatility in synthetic applications.
Propriétés
Numéro CAS |
5813-72-9 |
|---|---|
Formule moléculaire |
C3H6OS2 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
S-methylsulfanyl ethanethioate |
InChI |
InChI=1S/C3H6OS2/c1-3(4)6-5-2/h1-2H3 |
Clé InChI |
NLVICNKKKXOHMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


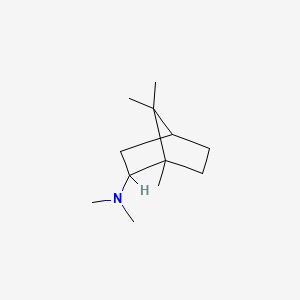
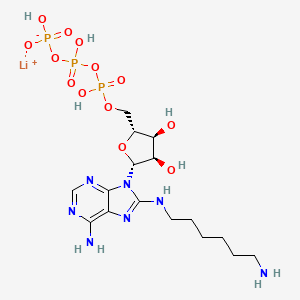
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

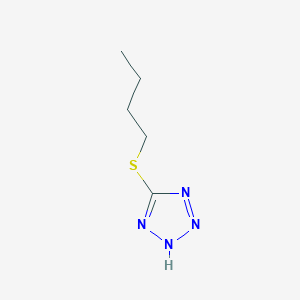

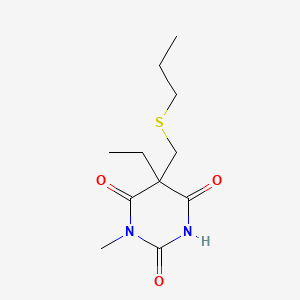
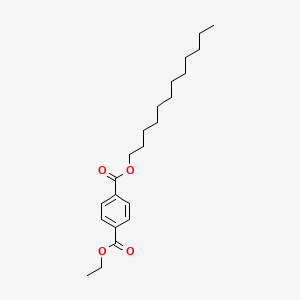

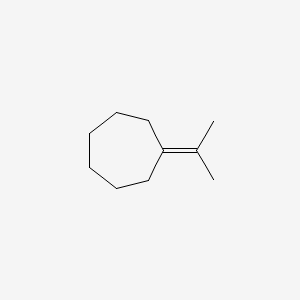
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

